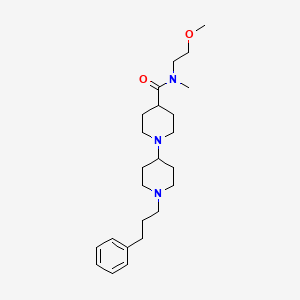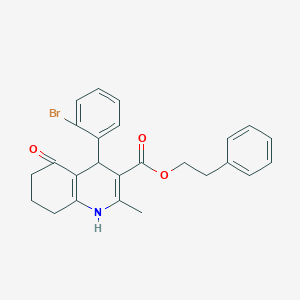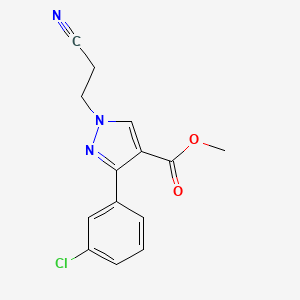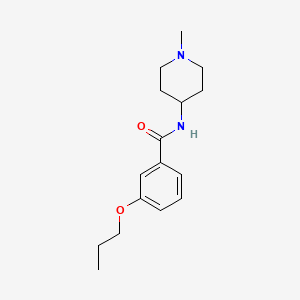
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of opioid peptides. It has been extensively studied for its potential use in pain management and addiction treatment.
Mechanism of Action
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide binds to the mu-opioid receptor and activates it, leading to the inhibition of pain signals and the release of dopamine in the brain, which produces feelings of pleasure and reward. N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide also activates the kappa-opioid receptor, which is responsible for mediating the dysphoric effects of opioids, such as anxiety and depression.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have potent analgesic effects in animal models of pain. It also produces dose-dependent decreases in body temperature, heart rate, and blood pressure. N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a lower risk of respiratory depression and addiction compared to other opioids.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its lower risk of respiratory depression and addiction compared to other opioids, and its potent analgesic effects in animal models of pain. However, N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide also has some limitations, including its limited solubility in water and its potential for off-target effects on other opioid receptors.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of research is to develop more potent and selective mu-opioid receptor agonists that have even lower risks of respiratory depression and addiction. Another area of research is to investigate the potential use of N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in the treatment of other conditions, such as depression and anxiety. Finally, researchers could investigate the potential use of N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in combination with other drugs for pain management and addiction treatment.
Synthesis Methods
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is synthesized by the reaction of N-methyl-4-piperidone with 3-phenylpropanol in the presence of sodium borohydride. The resulting product is then reacted with 2-methoxyethylamine and 4-carboxylic acid to obtain N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide.
Scientific Research Applications
N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. N-(2-methoxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have a lower risk of respiratory depression and addiction compared to other opioids.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-methyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-25(19-20-29-2)24(28)22-10-17-27(18-11-22)23-12-15-26(16-13-23)14-6-9-21-7-4-3-5-8-21/h3-5,7-8,22-23H,6,9-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBYPGMFMJGWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)

![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)